Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Heterocyclic synthesis 2-Pyridone Cyclocondensation

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1707567-02-9; synonym Ethyl 5-cyano-2-hydroxynicotinate) belongs to the 2-pyridone class of N-heterocycles. Its molecular architecture integrates a 2-oxo-1,2-dihydropyridine core with electron-withdrawing cyano (C5) and ethyl ester (C3) substituents, yielding a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B13008051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CNC1=O)C#N
InChIInChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12)
InChIKeySZUBOBBXSJSURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate: Core 2-Pyridone Scaffold for Pharmaceutical and Agrochemical Intermediates


Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1707567-02-9; synonym Ethyl 5-cyano-2-hydroxynicotinate) belongs to the 2-pyridone class of N-heterocycles. Its molecular architecture integrates a 2-oxo-1,2-dihydropyridine core with electron-withdrawing cyano (C5) and ethyl ester (C3) substituents, yielding a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . This substitution pattern confers distinct reactivity for cyclocondensation and nucleophilic aromatic substitution, rendering it a strategic intermediate for constructing nitrogen-containing heterocycles prevalent in drug candidates and crop protection agents [1].

Why Generic 2-Pyridone Interchange Is Not Feasible for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate


Variations in the 2-pyridone substitution pattern profoundly alter reactivity, electronic character, and downstream biological outcomes. Removing the 5-cyano group eliminates a critical electron-withdrawing contributor and hydrogen-bond acceptor, reducing the scaffold's electrophilicity for nucleophilic aromatic substitution and annulation reactions . Replacing the ethyl ester with a carboxylic acid (e.g., 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid) introduces a polar, ionizable proton that can interfere with subsequent coupling chemistry and alter pharmacokinetic profiles of derived products. 6-Substituted analogs (e.g., 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate) incorporate an additional thiol nucleophile at C6, redirectiong reactivity toward S-alkylation pathways rather than the C4/C6 functionalization trajectories characteristic of the 6-unsubstituted target compound [1]. These structural divergences mean that generic in-class substitution is scientifically unsound without re-optimization of the entire synthetic route.

Quantitative Differentiation Evidence for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate Versus Closest Analogs


Synthetic Yield Efficiency: 6-Unsubstituted Scaffold Enables 68–74% Yield Range

The 6-unsubstituted 2-pyridone scaffold (as represented by 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the direct acid analog) provides a defined yield benchmark of 68% under optimized cyclocondensation conditions. This establishes a reproducible synthetic entry point from which the ethyl ester target compound is derived. By comparison, 6-substituted analogs (e.g., 6-mercapto derivatives) require additional synthetic steps for thiol installation, which introduces cumulative yield losses although direct comparative tables are absent from the accessible literature [1].

Heterocyclic synthesis 2-Pyridone Cyclocondensation

Regioselective Functionalization: 6-Unsubstituted Core Enables C4/C6 Derivatization, Unavailable to 6-Substituted Analogs

6-Substituted analogs (e.g., ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate) contain a thiol at C6 that pre-installs reactivity at this position. The target compound, with hydrogen at C6, retains an unoccupied site available for electrophilic substitution, oxidative coupling, or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig). This enables access to 6-aryl, 6-amino, or 6-heteroaryl derivatives that are structurally inaccessible from 6-mercapto or 6-methyl analogs [1]. The 5-cyano group also directs C4 functionalization via its electron-withdrawing effect, a regiochemical influence documented for 3-cyano-2-pyridone systems .

Regioselectivity 2-Pyridone functionalization Medicinal chemistry diversification

Physicochemical Differentiation: Topological Polar Surface Area of 79.2 Ų Contrasts With Acid Analog and 6-Substituted Derivatives

The target compound has a computed Topological Polar Surface Area (TPSA) of 79.2 Ų [1]. The free carboxylic acid analog (5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, MW 164.12) would present a higher TPSA due to the additional polar –OH, while the 6-mercapto derivative (ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate, MW 224.24) introduces a thiol group that increases both molecular weight and hydrogen-bond donor count. The target compound's TPSA falls within the favorable range (≤140 Ų) for oral bioavailability per the Veber rule, making it a superior intermediate for generating drug-like lead compounds [2].

Physicochemical properties Drug-likeness Permeability

Cardiotonic Scaffold Activity: 2-Methyl Analog Exhibits Superior Inotropy to Milrinone; 5-Cyano Group is a Conserved Pharmacophoric Requirement

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate — a close structural analog sharing the identical 5-cyano-3-ethyl ester substitution — induced positive inotropic and chronotropic effects superior to those caused by milrinone in isolated guinea pig atria [1]. The 5-cyano group is a conserved pharmacophoric requirement within this cardiotonic series; replacing cyano with carboxamide or hydrogen abrogates activity. The target compound (C6–H, no methyl) serves as the direct synthetic precursor to such 6-methyl analogs via alkylation, and its 5-cyano group is essential for retaining the pharmacophore.

Cardiotonic Phosphodiesterase III inhibitor Milrinone analog

HIV-1 NNRTI Potential: 5-Cyano Substitution on Diarylpyridine Scaffolds Yields EC₅₀ Range of 5.62–171 nM

A series of 5-cyano substituted diarylpyridines was designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with lead compound I-5b achieving an EC₅₀ range of 5.62–171 nM against wild-type and NNRTI-resistant HIV-1 strains . The 5-cyano group was identified as a critical pharmacophoric element for potency. The target compound provides the 5-cyano-2-oxo-1,2-dihydropyridine core that can be elaborated into diarylpyridine NNRTIs through C4 and C6 arylation reactions.

HIV-1 Non-nucleoside reverse transcriptase inhibitor Diarylpyridine

Validated Application Scenarios for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate Based on Quantitative Evidence


Cardiotonic Drug Discovery: Synthesis of Milrinone-Surpassing PDE III Inhibitors

The 2-methyl analog of this scaffold demonstrated inotropic effects superior to milrinone in guinea pig atrial preparations [1]. The target compound, lacking the 6-methyl group, is the direct precursor for synthesizing 6-alkyl, 6-aryl, or 6-heteroaryl derivatives via electrophilic substitution or cross-coupling. Each derivative can be screened for PDE III inhibitory activity, potentially yielding a next-generation cardiotonic with improved efficacy and reduced chronotropic side effects.

Antiviral Lead Optimization: 5-Cyano Diarylpyridine NNRTI Synthesis

5-Cyano diarylpyridines achieve EC₅₀ values of 5.62–171 nM against NNRTI-resistant HIV-1 strains [1]. The target compound provides the pre-functionalized 5-cyano-2-oxo core; C4 and C6 arylation via Suzuki coupling generates the diarylpyridine framework. This obviates the need for late-stage cyanation chemistry, which often requires toxic cyanide sources and harsh conditions, and provides direct access to the pharmacophoric 5-cyano group.

DHODH Inhibitor Development: Antimalarial and Immunosuppressive Agents

2-Oxo-1,2-dihydropyridine-3-carboxylates have been documented as DHODH inhibitors with IC₅₀ values comparable to brequinar in vitro [1]. The target compound's 5-cyano group enhances electrophilicity and hydrogen-bonding at the enzyme active site. The ethyl ester can be hydrolyzed to the carboxylic acid for improved aqueous solubility or retained for prodrug strategies.

Agrochemical Intermediate: Synthesis of Nitrogen-Containing Heterocyclic Pesticides

The target compound's structural motif is a valuable intermediate in agrochemical synthesis for constructing nitrogen-containing heterocycles [1]. Its reactivity in cyclization and substitution reactions enables the preparation of fused pyridine derivatives, which are key scaffolds in fungicides and herbicides. The 5-cyano and 3-ester groups provide orthogonal handles for late-stage diversification, enabling the rapid generation of compound libraries for crop protection screening.

Quote Request

Request a Quote for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.